molecular formula C10H19BrO B1278384 10-Bromodecanal CAS No. 85920-81-6

10-Bromodecanal

Cat. No.: B1278384
CAS No.: 85920-81-6
M. Wt: 235.16 g/mol
InChI Key: JRVIFIREWVQSDU-UHFFFAOYSA-N
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Description

10-Bromodecanal is an organic compound that belongs to the family of aldehydes. It is characterized by the presence of a bromine atom attached to the tenth carbon of a decanal chain. This compound is known for its unique physical and chemical properties, which have garnered significant scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Bromodecanal can be synthesized through the halogenation of decanal, which is typically derived from natural oils.

Industrial Production Methods: In industrial settings, this compound is produced by reacting decanal with bromine in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 10-Bromodecanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products Formed:

    Oxidation: 10-Bromodecanoic acid.

    Reduction: 10-Bromo-1-decanol.

    Substitution: Various substituted decanal derivatives depending on the nucleophile used.

Scientific Research Applications

10-Bromodecanal has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Bromodecanal involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products and intermediates, which are of interest in both research and industrial applications .

Comparison with Similar Compounds

  • 10-Bromo-1-decanol
  • 10-Bromodecanoic acid
  • 10-Bromo-1-decanamine

Comparison: 10-Bromodecanal is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and properties. In contrast, 10-Bromo-1-decanol has a hydroxyl group instead of an aldehyde, making it more suitable for reactions involving alcohols. 10-Bromodecanoic acid has a carboxylic acid group, which makes it more reactive in acid-base reactions. 10-Bromo-1-decanamine contains an amine group, which allows it to participate in amine-specific reactions .

Properties

IUPAC Name

10-bromodecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVIFIREWVQSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448882
Record name 10-bromodecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85920-81-6
Record name 10-bromodecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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